Product packaging for Zinc tetrafluoroborate hydrate(Cat. No.:CAS No. 27860-83-9)

Zinc tetrafluoroborate hydrate

Cat. No.: B1591631
CAS No.: 27860-83-9
M. Wt: 257 g/mol
InChI Key: WKVXCUNBQMAPGE-UHFFFAOYSA-N
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Description

Zinc tetrafluoroborate (B81430) hydrate (B1144303) (Zn(BF₄)₂·xH₂O) is a white crystalline solid that has garnered considerable attention in materials science, organic chemistry, and electrochemistry. It is a coordination complex comprising zinc(II) ions, tetrafluoroborate anions, and a variable number of water molecules of hydration, typically between six and seven. sigmaaldrich.com Its solubility in water and polar organic solvents enhances its utility in a range of chemical processes. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2F8H2OZn B1591631 Zinc tetrafluoroborate hydrate CAS No. 27860-83-9

Properties

IUPAC Name

zinc;ditetrafluoroborate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BF4.H2O.Zn/c2*2-1(3,4)5;;/h;;1H2;/q2*-1;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVXCUNBQMAPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2F8H2OZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583554
Record name Zinc tetrafluoroborate--water (1/2/1)
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Molecular Weight

257.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27860-83-9
Record name Zinc tetrafluoroborate--water (1/2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc tetrafluoroborate hydrate
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Synthesis Methodologies and Mechanistic Investigations

Direct Synthetic Routes

Direct synthesis methods for zinc tetrafluoroborate (B81430) hydrate (B1144303) typically involve the reaction of a zinc precursor with tetrafluoroboric acid. These routes are favored for their straightforward reaction pathways and the ability to produce high-purity products.

Reaction with Zinc Oxide and Zinc Carbonate Precursors

A common and well-established method for synthesizing zinc tetrafluoroborate hydrate involves the acid-base reaction of zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with an aqueous solution of tetrafluoroboric acid (HBF₄). The reaction proceeds by adding the zinc precursor to the tetrafluoroboric acid solution, typically under controlled temperature and pH conditions (around 3–4) to optimize the yield and purity. The mixture is stirred until the zinc precursor completely dissolves and the reaction is complete.

The general chemical equations for these reactions are:

Following the reaction, any impurities are removed by filtration. The resulting filtrate is then concentrated by evaporation under reduced pressure at a temperature of 60–70 °C to precipitate the this compound crystals. The degree of hydration, typically with six to seven water molecules, can be controlled by the drying and storage conditions.

Precipitation from Zinc Salt and Tetrafluoroboric Acid Solutions

Another direct synthesis approach involves the precipitation of this compound from a solution containing a soluble zinc salt and tetrafluoroboric acid. This method is analogous to the synthesis of other metal tetrafluoroborates. While specific details for zinc are less commonly reported, the general principle involves combining aqueous solutions of a zinc salt (e.g., zinc sulfate) and tetrafluoroboric acid, followed by crystallization. google.comresearchgate.net The controlled precipitation allows for the formation of well-defined crystals of this compound.

Wet Chemical Synthesis Processes

Wet chemical synthesis is an economical and scalable method for producing zinc tetrafluoroborate. kuwaitjournals.org This process typically utilizes zinc oxide and fluoroboric acid as reactants in an aqueous medium. kuwaitjournals.orgsmolecule.com The synthesis is optimized by controlling several parameters, including the reactant ratio, temperature, reaction time, and stirring rate. kuwaitjournals.org

One study demonstrated that a maximum product yield of 97% and a purity of 98% were achieved under the following optimal conditions: a reactant mole ratio of n(HBF₄)/n(ZnO) of 3:1, a temperature of 90 °C, a reaction period of 90 minutes, and a stirrer rate of 300 rpm. kuwaitjournals.org The reaction is carried out in an aqueous solution, and upon completion, the zinc tetrafluoroborate product is typically isolated by filtration. kuwaitjournals.org An advantage of this method is that it is often simple, fast, highly controllable, and may not require a separate purification step. kuwaitjournals.org

Below is a data table summarizing the optimal conditions found in a study for the wet chemical synthesis of zinc tetrafluoroborate:

ParameterOptimal Condition
Reactant Mole Ratio (n(HBF₄)/n(ZnO))3:1
Temperature90 °C
Reaction Period90 minutes
Stirrer Rate300 rpm
Resulting Yield 97%
Resulting Purity 98%

Table 1: Optimal Conditions for Wet Chemical Synthesis of Zinc Tetrafluoroborate. kuwaitjournals.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers an alternative, often solvent-free, route to producing zinc tetrafluoroborate. researchgate.net This method utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions between solid-state reactants. mdpi.comrsc.org

High-Energy Ball Milling Parameters

In the mechanochemical synthesis of zinc tetrafluoroborate, reactants such as zinc fluoride (B91410) (ZnF₂) and boron (B) are subjected to high-energy ball milling. smolecule.com The efficiency and yield of the reaction are highly dependent on parameters like the molar ratio of the reactants and the duration of the milling process. smolecule.comresearchgate.net

Research has indicated that the maximum yield for the reaction between zinc fluoride and boron is achieved at a specific molar ratio. smolecule.com One study found that a molar ratio of boron to zinc fluoride of 0.8 and a milling duration of 3000 minutes resulted in the highest yield. researchgate.net The milling is typically performed at high rotational speeds, for instance, between 300–500 rpm.

ParameterCondition
ReactantsZinc Fluoride (ZnF₂), Boron (B)
Molar Ratio (B/ZnF₂)0.8
Milling Duration3000 minutes
Resulting Purity (after purification) 83%

Table 2: Parameters for Mechanochemical Synthesis of Zinc Fluoroborate. smolecule.comresearchgate.net

Purification Techniques in Mechanochemical Synthesis

Following the mechanochemical reaction, the product mixture often contains unreacted starting materials and potentially side products. Therefore, a purification step is necessary to isolate the zinc tetrafluoroborate. researchgate.net A common method for purification is extraction with water, which selectively dissolves the desired zinc tetrafluoroborate, leaving behind insoluble impurities. researchgate.net The purified product can then be recovered from the aqueous solution. Following this purification step, a purity of 83% has been reported for mechanochemically synthesized zinc fluoroborate. researchgate.net

Coordination Chemistry and Complex Formation

Precursor Role in Advanced Complex Synthesis

Zinc tetrafluoroborate (B81430) hydrate (B1144303) is a valuable precursor for creating sophisticated coordination complexes. thermofisher.comscbt.com Its effectiveness stems from the tetrafluoroborate anion (BF₄⁻), which is weakly coordinating. This characteristic allows it to be readily substituted by more strongly binding organic molecules known as ligands, thereby enabling the construction of intricate molecular structures. The compound facilitates the assembly of these complex architectures by providing a soluble and reactive source of zinc(II) ions.

A significant application of zinc tetrafluoroborate hydrate is in the synthesis of homometallic trinuclear heteroscorpionate complexes. thermofisher.comscbt.com These are molecules that contain three zinc centers. The synthesis typically involves reacting this compound with a specialized type of organic molecule called a heteroscorpionate ligand. These ligands are notable for their pincer-like grip on the metal ion and often contain a mix of donor atoms, such as nitrogen, sulfur, or oxygen, which allows for precise control over the resulting complex's properties. The reaction results in the formation of complexes where three zinc ions are linked together by these organic ligands. Such structures are of considerable scientific interest for their potential use in various chemical applications.

The design of the organic ligands that bridge the metal centers is crucial in determining the final architecture and properties of the resulting complexes. nih.govnih.govacs.org Scientists can engineer these ligands with specific donor atoms and structural features to guide the self-assembly process. For instance, ligands that combine pyrazole (B372694) and thiolate groups have been used to create trinuclear zinc complexes where the pyrazole groups bind to the zinc ions and the sulfur atoms of the thiolates act as bridges between them.

The stability and characteristics of the final complex are governed by the interactions between these bridging ligands and the zinc ions. The flexibility or rigidity of the ligand's structure also plays a vital role, influencing the complex's shape and its capacity to interact with other molecules. A double-bridging strategy has been shown to increase the stability of zinc(II) metal-organic cages, making them more robust against decomposition. nih.govnih.govacs.org

Homometallic Trinuclear Heteroscorpionate Complexes

Investigation of Electronic Properties in Derived Complexes

The electronic properties of complexes derived from this compound are an area of active research. thermofisher.com The zinc(II) ion possesses a completely filled d-orbital (a d¹⁰ electronic configuration), which means the metal center itself does not contribute to electronic transitions in the visible spectrum. derpharmachemica.com Consequently, the electronic behavior of these complexes is primarily dictated by the coordinated organic ligands.

Techniques such as UV-Vis and fluorescence spectroscopy are used to study the electronic transitions centered on the ligands. When a ligand binds to a zinc(II) ion, it can alter the wavelengths of light the ligand absorbs and emits. These changes offer valuable insights into the nature of the bond between the metal and the ligand. For instance, the luminescence properties of some zinc-based metal-organic frameworks are attributed to ligand-centered π-π* transitions. researchgate.net

Exploration of Magnetic Properties in Derived Complexes

Given that the zinc(II) ion is a d¹⁰ species, it is diamagnetic, meaning it has no unpaired electrons and thus no inherent magnetic moment. thermofisher.comderpharmachemica.com As a result, homometallic zinc complexes synthesized from this compound are not magnetic. researchgate.net

Despite this, the study of their magnetic properties remains relevant. These diamagnetic zinc complexes can serve as ideal hosts for studying the magnetic behavior of single paramagnetic molecules. By incorporating a magnetic guest within the non-magnetic zinc complex, researchers can isolate and analyze the guest's magnetic properties without interference from the host structure. Furthermore, the synthetic methods developed for these zinc complexes can be adapted to create structurally similar complexes with paramagnetic metal ions. The diamagnetic zinc versions then serve as crucial reference points for understanding the magnetic interactions in their paramagnetic counterparts. rsc.org

Structural Characterization of Coordination Environments

Determining the precise three-dimensional arrangement of atoms, or coordination environment, around the zinc(II) centers is fundamental to understanding the relationship between a complex's structure and its properties. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information. mdpi.comresearchgate.net

In many trinuclear zinc complexes, the zinc ions are found in either a tetrahedral or a distorted tetrahedral geometry. derpharmachemica.commdpi.com However, other geometries, such as square-pyramidal and octahedral, are also observed, sometimes within the same trinuclear complex. researchgate.netresearcher.lifemdpi.com For example, in one trinuclear zinc complex, two terminal zinc ions adopt a distorted square-pyramidal geometry, while the central zinc ion is in a distorted octahedral environment. researchgate.net The coordination sphere around each zinc ion is completed by the donor atoms from the bridging organic ligands and occasionally by other molecules like water or co-ligands. researcher.life

Analysis of the bond lengths and angles within this coordination sphere reveals important details about the metal-ligand bonding. For instance, in a trinuclear zinc(II)-azido complex, X-ray analysis revealed two different coordination environments: a distorted tetrahedral ZnN₂Cl₂ and an environment intermediate between square pyramidal and trigonal bipyramidal for ZnN₄Cl. mdpi.com This structural data is essential for rationalizing the complex's observed chemical and physical behavior.

Interactive Data Table: Selected Bond Parameters in a Trinuclear Zn(II) Complex

This table presents selected bond lengths and angles for a trinuclear zinc(II) complex, illustrating the coordination environment around the metal centers. The data is derived from single-crystal X-ray diffraction studies.

ParameterValue
Coordination Geometry
Zn1 SiteDistorted Tetrahedral
Zn2 SiteIntermediate (Square Pyramidal/Trigonal Bipyramidal)
Distortion Parameters
τ₄ (Zn1)0.93
τ₅ (Zn2)0.52
Selected Bond Lengths (Å)
Zn1-N(azide)2.015
Zn1-Cl2.238
Zn2-N(pyrazole)2.105
Zn2-N(triazine)2.189
**Selected Bond Angles (°) **
N-Zn1-N97.5
Cl-Zn1-Cl114.2
N-Zn2-N165.9
N-Zn2-Cl95.8

Data sourced from a study on a trinuclear Zn(II)-azido complex with a pincer ligand. mdpi.com

Catalytic Activity and Organic Transformation Applications

O-Glycosylation Reactions

Zinc tetrafluoroborate (B81430) hydrate (B1144303) also demonstrates significant catalytic activity in O-glycosylation reactions, which are fundamental to the synthesis of complex carbohydrates and glycoconjugates.

Stereo- and Regioselective Synthesis of Beta-Glycosides

An operationally simple and cost-effective method for the synthesis of 1,2-trans glycosides, specifically β-glycosides, has been developed using zinc tetrafluoroborate as a catalyst. nih.govresearchgate.net This approach allows for the stereo- and regioselective synthesis of β-glycosides with a variety of acceptors that contain different protecting groups and functionalities. nih.govresearchgate.net The mild nature of this transition metal-free method makes it a scalable and attractive strategy for carbohydrate synthesis. nih.gov A notable application of this method is the synthesis of a branched trisaccharide fragment related to the cell wall O-polysaccharide of E. coli O27. nih.gov

Activation of O-Glycosyl Trichloroacetimidate (B1259523) Donors

The synthesis of β-glycosides is achieved through the activation of armed O-glycosyl trichloroacetimidate donors by zinc tetrafluoroborate. nih.govresearchgate.net This activation is a key step in the glycosylation reaction, enabling the efficient formation of the glycosidic bond. nih.gov Zinc tetrafluoroborate has been shown to be an effective alternative to other catalysts, such as gold or platinum chlorides, for the activation of these donors. researchgate.net

Other Organic Transformations

Beyond epoxide ring-opening and O-glycosylation, zinc tetrafluoroborate hydrate catalyzes a range of other organic transformations. It has been utilized in the Meinwald rearrangement of epoxides to carbonyl compounds and in the synthesis of pseudoglycals. researchgate.netresearchgate.net Furthermore, it mediates the ring expansion of trans-aziridine-2-carboxylates to cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. acs.org These applications underscore the versatility of this compound as a robust Lewis acid catalyst in modern organic synthesis. kuwaitjournals.org

Selective Deprotection Reactions (e.g., t-Butyldimethylsilyl Ethers)

The protection and subsequent deprotection of functional groups are fundamental operations in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting alcohols due to its stability. This compound offers a simple, efficient, and highly selective method for the cleavage of TBDMS ethers. nih.govresearchgate.net

This deprotection is effectively achieved by treating the TBDMS ether with an aqueous solution of zinc tetrafluoroborate at room temperature. acs.org The reaction is notably mild and demonstrates high chemoselectivity, allowing for the deprotection of TBDMS-protected alcohols without affecting other sensitive functional groups that might be present in the molecule. acs.org Research has shown that the deprotection of tert-Butyldimethylsilyl (TBS) ethers can be accomplished in aqueous media at 25°C, yielding the corresponding alcohols in over 95% yield. This method provides a significant advantage over harsher deprotection techniques that might require strong acidic or basic conditions. acs.org

Table 1: Selective Deprotection of t-Butyldimethylsilyl (TBDMS) Ethers

Substrate (TBDMS Ether of)Reaction ConditionsYield (%)Reference
Primary AlcoholZn(BF₄)₂·xH₂O, Water, 25°C>95
Secondary AlcoholZn(BF₄)₂·xH₂O, Water, 25°CHigh nih.govresearchgate.net
PhenolZn(BF₄)₂·xH₂O, Water, 25°CHigh nih.govresearchgate.net

Ring Expansion Reactions (e.g., Aziridine-2-carboxylates to Thiazolidine-2-iminium Salts)

Zinc tetrafluoroborate has proven to be an effective mediator in the ring expansion of trans-aziridine-2-carboxylates. carta-evidence.org This transformation is significant as it leads to the formation of five-membered heterocyclic systems, which are prevalent in medicinally important compounds. organic-chemistry.org Specifically, when trans-N-alkyl aziridine-2-carboxylates react with phenyl or alkyl isothiocyanates in the presence of zinc tetrafluoroborate, they undergo a complete regio- and stereoselective ring expansion. thermofisher.comorganic-chemistry.org

The reaction, typically conducted in refluxing dichloroethane (DCE), exclusively yields cis-2-iminothiazolidines or cis-thiazolidine-2-iminium tetrafluoroborates. nih.govacs.orgorganic-chemistry.org The outcome is dependent on the nature of the isothiocyanate used. While N-aryl isothiocyanates can lead to cis-2-iminothiazolidines, the use of N-alkyl or N-cycloalkyl isothiocyanates under the same conditions selectively produces cis-thiazolidine-2-iminium tetrafluoroborates as the sole products. nih.govacs.org This process is highly efficient, with yields ranging from moderate to good (35% to 82%) across a wide scope of substrates. thermofisher.comorganic-chemistry.org The steric properties of the substituents on the aziridine (B145994) ring can influence the reaction's success. nih.gov

Table 2: Zinc Tetrafluoroborate-Mediated Ring Expansion of trans-N-Alkyl Aziridine-2-carboxylates

Aziridine Substituent (R¹)Isothiocyanate Substituent (R²)Product TypeYield (%)Reference
sec-AlkylEthylcis-Thiazolidine-2-iminium salt57-81 nih.govresearchgate.net
sec-AlkylCyclohexylcis-Thiazolidine-2-iminium salt57-81 nih.govresearchgate.net
Isopropylp-Tolylcis-2-Iminothiazolidine72 researchgate.net
CyclohexylPhenylcis-2-Iminothiazolidine82 researchgate.net
Primary AlkylEthyl/CyclohexylNo Reaction0 nih.gov

Thioacetalization of Aldehydes

The protection of carbonyl groups, particularly aldehydes, as thioacetals is a common strategy in organic synthesis to prevent their reaction under nucleophilic or basic conditions. This compound serves as an efficient and chemoselective catalyst for the thioacetalization of aldehydes. researchgate.netresearchgate.net

This method allows for the conversion of a variety of aldehydes into their corresponding cyclic dithioacetals in the presence of an aqueous solution of zinc tetrafluoroborate. researchgate.net The reaction is highly chemoselective, meaning it preferentially targets aldehydes over ketones, which remain largely unaffected under the reaction conditions. This selectivity is a key advantage for syntheses involving molecules with multiple carbonyl functionalities. The process is clean, operationally simple, and provides good yields of the desired thioacetals. researchgate.net

Table 3: Chemoselective Thioacetalization of Aldehydes

SubstrateThiolConditionsYield (%)Reference
BenzaldehydeEthane-1,2-dithiolZn(BF₄)₂·xH₂O (aq.), rtHigh researchgate.net
4-ChlorobenzaldehydeEthane-1,2-dithiolZn(BF₄)₂·xH₂O (aq.), rtHigh researchgate.net
CinnamaldehydeEthane-1,2-dithiolZn(BF₄)₂·xH₂O (aq.), rtHigh researchgate.net
CyclohexanecarboxaldehydeEthane-1,2-dithiolZn(BF₄)₂·xH₂O (aq.), rtHigh researchgate.net
Mixture: Benzaldehyde & CyclohexanoneEthane-1,2-dithiolZn(BF₄)₂·xH₂O (aq.), rtSelective for aldehyde researchgate.netresearchgate.net

Acylation of Cyanoacetates

Based on a thorough review of the provided search results, there is no specific information available regarding the use of this compound as a catalyst for the acylation of cyanoacetates.

Electrochemical Research and Energy Storage Applications

Electrolyte Formulation in Zinc-Ion Batteries (ZIBs)

Zinc tetrafluoroborate (B81430) hydrate (B1144303) is a versatile salt used in various electrolyte formulations for ZIBs. rsc.orggoogle.com These batteries are considered a promising alternative to lithium-ion technology due to zinc's high abundance, low cost, and inherent safety. oaepublish.comoaes.ccresearchgate.net However, traditional aqueous ZIBs face challenges like dendrite formation, corrosion, and hydrogen evolution, which degrade performance. oaepublish.comresearchgate.netbohrium.com The use of zinc tetrafluoroborate hydrate in novel electrolyte systems is a key strategy to address these issues. rsc.orgbohrium.com

To mitigate the problems associated with aqueous electrolytes, researchers are developing hybrid systems by dissolving this compound [Zn(BF₄)₂·xH₂O] in organic solvents. oaepublish.comoaes.ccresearchgate.net Studies have systematically evaluated a range of these solvents, including tetraglyme (B29129) (G4), propylene (B89431) carbonate (PC), and dimethylformamide (DMF). oaepublish.comoaes.ccresearchgate.netresearcher.life These hybrid electrolytes, which have a very low water content, are being investigated for high-temperature ZIB applications. oaepublish.comoaes.cc For instance, a tetraglyme-based hybrid electrolyte demonstrated remarkable stability at elevated temperatures. oaepublish.comresearchgate.net Another approach involves using ethylene (B1197577) glycol (EG) as a solvent for hydrated zinc tetrafluoroborate, creating a non-flammable, hydrous organic electrolyte. bohrium.com

The interaction between zinc ions (Zn²⁺) and the solvent molecules, known as the solvation environment, is critical to the battery's performance. oaepublish.comoaes.ccresearchgate.net In hybrid electrolytes, the organic solvent can preferentially coordinate with the Zn²⁺ ions, altering the solvation structure. oaepublish.comoaes.ccresearchgate.net For example, in a tetraglyme (G4)-based electrolyte, the Zn²⁺ ion is primarily surrounded by G4 molecules rather than water. oaepublish.comoaes.ccresearchgate.netresearchgate.net This unique solvation sheath is a key factor in improving the electrochemical performance of the battery. oaepublish.comoaes.ccresearchgate.net Theoretical calculations and experimental data confirm that the strong coordination between G4 and Zn²⁺ significantly reduces the amount of water in the ion's immediate vicinity. oaepublish.comoaes.cc

A major advantage of modifying the solvation environment with this compound in organic solvents is the significant reduction of water-related side reactions. oaepublish.comoaes.ccresearchgate.net Traditional aqueous electrolytes are prone to issues like the hydrogen evolution reaction (HER), corrosion of the zinc anode, and passivation, especially at higher temperatures. oaepublish.comresearchgate.netoaes.cc The formation of a unique Zn²⁺ solvation structure, where the ion is shielded from water molecules by the organic solvent, effectively suppresses these detrimental reactions. oaepublish.comoaes.ccresearchgate.net This leads to more reversible and uniform zinc deposition. oaepublish.comoaes.ccresearchgate.net For example, a G4-based hybrid electrolyte was shown to substantially reduce H₂O-related side reactions, promoting more stable zinc deposition compared to electrolytes based on propylene carbonate or dimethylformamide. oaepublish.com Similarly, a hydrous organic electrolyte using ethylene glycol promotes the formation of a protective passivation layer on the zinc anode, which helps to suppress side reactions. bohrium.com

Zinc dendrite growth is a critical issue in ZIBs that can lead to short circuits and battery failure. bohrium.comresearchgate.net The formulation of the electrolyte plays a crucial role in controlling dendrite formation. rsc.org Using this compound in hybrid electrolytes is an effective strategy for inhibiting dendrites. oaepublish.comresearchgate.net The altered solvation structure in these electrolytes, particularly the strong coordination of the organic solvent with Zn²⁺, helps to suppress dendrite growth. oaepublish.comresearchgate.net For instance, a tetraglyme-based hybrid electrolyte with this compound was shown to effectively inhibit the formation of zinc dendrites. oaepublish.comresearchgate.net Another successful approach involves using an ethylene glycol-based electrolyte, which facilitates the in-situ formation of a favorable passivation layer on the zinc anode to protect it from dendrite growth. bohrium.com

Mitigation of Side Reactions (e.g., Hydrogen Evolution Reaction, Zinc Corrosion, Passivation)

Solid Electrolyte Interphase (SEI) Formation and Characterization

The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the zinc anode is crucial for the long-term performance of ZIBs. The composition of the electrolyte, including the use of this compound, directly influences the properties of the SEI.

The use of fluorine-containing salts like zinc tetrafluoroborate in the electrolyte promotes the formation of a fluorinated SEI on the zinc anode. google.combohrium.com This in-situ formed SEI layer, often rich in zinc fluoride (B91410) (ZnF₂), is robust and provides excellent protection for the anode. bohrium.com The presence of a ZnF₂-rich SEI helps to suppress dendrite growth and other unwanted side reactions. bohrium.com For example, a hydrous organic electrolyte composed of hydrated zinc tetrafluoroborate and ethylene glycol was shown to facilitate the formation of a favorable ZnF₂ passivation layer. bohrium.com Characterization of the anode surface in tetraglyme- and propylene carbonate-based hybrid electrolytes also revealed a uniform distribution of zinc and fluorine, indicating the formation of a fluorine-containing SEI. oaepublish.com This fluorinated interphase is key to achieving long-term cycling stability and high Coulombic efficiency in ZIBs. bohrium.com

Data Tables

Table 1: Performance of Zinc-Ion Batteries with Different Electrolytes

Electrolyte SystemKey FindingsPerformance Metrics
Zn(BF₄)₂·xH₂O in Tetraglyme (G4) Unique Zn²⁺ solvation structure, reduced side reactions, dendrite inhibition. oaepublish.comoaes.ccZn
Zn(BF₄)₂·xH₂O in Ethylene Glycol (EG) Non-flammable, promotes ZnF₂ SEI formation, suppresses dendrites and side reactions. bohrium.comZn anode stable for over 4000 h at 0.5 mA cm⁻², with 99.4% Coulombic efficiency. bohrium.com
Zn(BF₄)₂·xH₂O in Propylene Carbonate (PC) Formation of a planar and loose SEI layer. oaepublish.comLess effective at promoting reversible Zn deposition compared to G4-based electrolyte. oaepublish.com
Zn(BF₄)₂·xH₂O in Dimethylformamide (DMF) Uneven zinc deposition with pronounced protrusions. oaepublish.comAssociated with premature cell failure. oaepublish.com

Performance Metrics in Battery Systems

The use of this compound in battery systems has been a focal point of research, aiming to enhance performance across various metrics. Its role as an electrolyte component is critical in advancing the capabilities of zinc-ion batteries, particularly in improving stability, operational temperature range, and electrical conductivity.

Cycling Stability and Capacity Retention

The longevity and reliability of a battery are determined by its cycling stability and capacity retention. Zinc tetrafluoroborate-based electrolytes have demonstrated significant improvements in these areas.

A hydrous organic electrolyte formulated with hydrated zinc tetrafluoroborate (Zn(BF₄)₂·xH₂O) and ethylene glycol (EG) has been shown to enable remarkable long-term cycling. bohrium.com A zinc anode in this electrolyte can be cycled for over 4,000 hours at a current density of 0.5 mA cm⁻² while maintaining a high coulombic efficiency of 99.4%. bohrium.comphysicsworld.com This stability is largely attributed to the formation of a protective zinc fluoride (ZnF₂) passivation layer on the anode, which suppresses the growth of dendrites and other side reactions. bohrium.com

In full cell configurations, the performance is equally impressive. A Zn//V₂O₅ full cell using this hydrous organic electrolyte shows better capacity retention compared to cells with standard aqueous ZnSO₄ electrolytes. bohrium.com Similarly, a supramolecular gel electrolyte containing zinc tetrafluoroborate in an ionic liquid, when used in a V₂O₅/BLO-ILZE/Zn full cell, achieved 5,000 cycles at room temperature with 98% capacity retention and nearly 100% coulombic efficiency. mdpi.comnih.gov Other systems, such as a Mg-VO₂//PAM-HEC//Zn battery, have also shown stable cycling for over 1300 cycles with a capacity retention of 87.6%. acs.org Furthermore, a zinc-ion capacitor with a tetraglyme (G4)-based hybrid electrolyte containing Zn(BF₄)₂ retained 90.7% of its capacity after 1,400 cycles. oaes.cc

Battery SystemCycling PerformanceCapacity RetentionCurrent DensityReference
Zn Anode with Zn(BF₄)₂/EG> 4,000 hours99.4% (Coulombic Efficiency)0.5 mA cm⁻² bohrium.comphysicsworld.com
V₂O₅/BLO-ILZE/Zn Full Cell5,000 cycles98%0.5 mA g⁻¹ mdpi.comnih.gov
Mg-VO₂//PAM-HEC//Zn Battery> 1,300 cycles87.6%5000 mA g⁻¹ acs.org
ZnAC Full Cell (G4-based)1,400 cycles90.7%
Zn/MnO₂ Battery1,000 cycles88%Not Specified mdpi.com
ZnZn Symmetric Cell (BLO-ILZE)3,470 hoursNot Applicable

High-Temperature Operation and Stability

The performance of batteries at elevated temperatures is a critical factor for many applications. This compound has been instrumental in developing electrolytes that remain stable at high temperatures. researchgate.net Traditional aqueous electrolytes often fail at high temperatures due to issues like hydrogen evolution and zinc corrosion. researchgate.net

Hybrid electrolytes containing this compound and organic solvents such as tetraglyme (G4) have shown exceptional high-temperature stability. oaes.ccresearchgate.net A Zn||Zn symmetric cell with a G4-based hybrid electrolyte operated stably for over 350 hours at 60 °C. oaes.ccresearchgate.net A full zinc-ion capacitor using this electrolyte retained over 90% of its initial capacity after 1,400 cycles at 60 °C. oaes.cc

Supramolecular gel electrolytes incorporating Zn(BF₄)₂ also exhibit superior thermal stability. The decomposition temperature for a BLO-ILZE gel electrolyte was found to be 161.72 °C, a significant improvement over the 84 °C instability point of its aqueous counterpart. mdpi.com This gel electrolyte also maintains high ionic conductivity at elevated temperatures, reaching 159.24 mS cm⁻¹ at 90 °C and 185.01 mS cm⁻¹ at 100 °C. mdpi.com Furthermore, batteries have been designed to operate continuously for over 650 hours in a temperature range that includes 60 °C. acs.org

Electrolyte SystemOperating TemperaturePerformance MetricDuration/ValueReference
G4-based Hybrid Electrolyte60 °CStable Cycling (ZnZn Cell)
G4-based Hybrid Electrolyte60 °CCapacity Retention (Zn-ion Capacitor)90.7% after 1,400 cycles oaes.cc
BLO-ILZE Supramolecular Gel161.72 °CDecomposition TemperatureNot Applicable mdpi.com
BLO-ILZE Supramolecular Gel90 °CIonic Conductivity159.24 mS cm⁻¹ mdpi.com
BLO-ILZE Supramolecular Gel100 °CIonic Conductivity185.01 mS cm⁻¹ mdpi.com
PAM-HEC Gel Electrolyte60 °CStable Charge/Discharge> 650 hours acs.org

Low-Temperature Performance

The freezing of aqueous electrolytes severely restricts the use of zinc-ion batteries in cold environments. rsc.org Zinc tetrafluoroborate has been a key ingredient in formulating electrolytes with ultralow freezing points. The BF₄⁻ anions can disrupt the hydrogen-bond networks in water, thereby inhibiting the formation of ice. rsc.orgnih.gov

A 4 M Zn(BF₄)₂ aqueous electrolyte exhibits a remarkably low freezing point of -122 °C. rsc.orgnih.gov This allows a Zn//tetrachlorobenzoquinone (TCBQ) battery to operate effectively across a wide temperature range from 25 °C down to -95 °C. rsc.org At -70 °C, this electrolyte maintains a high ionic conductivity of 1.47 mS cm⁻¹. rsc.orgnih.gov At the record-breaking temperature of -95 °C, the battery still delivers a high discharge capacity of 63.5 mAh g⁻¹. rsc.org

Hydrogel and organic electrolytes containing Zn(BF₄)₂ also show excellent low-temperature performance. An anti-freezing hydrogel based on polyacrylamide (PAM) and Zn(BF₄)₂ remains flexible and maintains high ionic conductivity even at -70 °C. researchgate.net A hydrous organic electrolyte composed of Zn(BF₄)₂ and ethylene glycol allows a battery to function in a temperature range of -30 °C to 40 °C. bohrium.comphysicsworld.com

Electrolyte SystemOperating TemperaturePerformance MetricValueReference
4 M Zn(BF₄)₂ Aqueous-122 °CFreezing PointNot Applicable rsc.orgnih.gov
4 M Zn(BF₄)₂ Aqueous-70 °CIonic Conductivity1.47 mS cm⁻¹ rsc.orgnih.gov
4 M Zn(BF₄)₂ Aqueous-95 °CDischarge Capacity (Zn//TCBQ)63.5 mAh g⁻¹ rsc.org
BLO-ILZE Supramolecular Gel-40 °CIonic Conductivity2.12 mS cm⁻¹ mdpi.comresearchgate.netgrafiati.com
Zn(BF₄)₂-PAM Hydrogel-70 °CFunctionalityRemains unfrozen and flexible researchgate.net
Zn(BF₄)₂/EG Hydrous Organic-30 °C to 40 °COperating RangeNot Applicable bohrium.comphysicsworld.com

Conductivity Enhancement

High ionic conductivity is essential for efficient charge transfer in batteries. This compound is frequently used as an electrolyte salt to boost conductivity due to its high solubility and the mobility of its ions. chemimpex.com

The enhancement is particularly notable in extreme temperature conditions. For instance, a 4 M Zn(BF₄)₂ aqueous solution provides a high ionic conductivity of 1.47 mS cm⁻¹ at a frigid -70 °C. rsc.orgnih.gov Supramolecular gel electrolytes containing Zn(BF₄)₂ have been shown to significantly increase conductivity across a broad temperature spectrum, from -70 °C to 100 °C. mdpi.comnih.govgrafiati.com One such electrolyte, BLO-ILZE, registered an ionic conductivity of 2.12 mS cm⁻¹ at -40 °C, which is comparable to the conductivity of some aqueous batteries at much higher temperatures. mdpi.comresearchgate.netgrafiati.com At 100 °C, the conductivity of this gel electrolyte can reach as high as 185.01 mS cm⁻¹. mdpi.com

Role in Ionic Liquid-Based Electrolytes

Ionic liquids are salts that are in a liquid state at or near room temperature, and they offer a unique medium for creating advanced electrolytes. Zinc tetrafluoroborate is a key component in the development of these next-generation energy storage systems.

Supramolecular Gel Electrolytes for Wide Operating Temperature Ranges

A significant innovation has been the creation of supramolecular gel electrolytes by combining zinc tetrafluoroborate with an ionic liquid. mdpi.comresearchgate.netgrafiati.com In one study, a gel electrolyte (termed BLO-ILZE) was formed in-situ by self-assembly within an ionic liquid (EMIMBF₄) containing Zn(BF₄)₂. mdpi.comnih.govresearchgate.netgrafiati.com

This approach yields an electrolyte with an exceptionally wide operating temperature range, from -70 °C to 100 °C. mdpi.comgrafiati.com The gel structure effectively suppresses common failure mechanisms in zinc-ion batteries, such as the hydrogen evolution reaction and the formation of zinc dendrites. mdpi.comresearchgate.netgrafiati.com Consequently, a Zn/Zn symmetric cell using the BLO-ILZE gel electrolyte demonstrated a lifetime of 3470 hours, a dramatic improvement over the 400 hours achieved with a standard Zn(BF₄)₂ aqueous electrolyte. mdpi.comnih.govresearchgate.netgrafiati.com Full cells constructed with this supramolecular gel also exhibit excellent long-term cycling stability. mdpi.comnih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within zinc tetrafluoroborate (B81430) hydrate (B1144303). These methods are particularly useful for studying the tetrafluoroborate anion (BF₄⁻) and the water of hydration.

Infrared (IR) spectroscopy is a key technique for characterizing zinc tetrafluoroborate hydrate. The analysis of its IR spectrum reveals characteristic absorption bands that correspond to the molecular vibrations of the compound. A significant absorption band for the B-F bond is typically observed in the range of 1000-1100 cm⁻¹. kuwaitjournals.org In studies of related electrolytes, the O-H bending vibration peak for water is noted around 1641 cm⁻¹, and shifts in this peak can indicate changes in water bonding within the structure. chemrxiv.org Fourier-transform infrared spectroscopy (FTIR) is frequently used to confirm the purity of synthesized this compound by comparing the product's spectrum with that of a commercial standard. kuwaitjournals.org The technique is sensitive enough to detect the coordination environment of the zinc(II) ion and the presence of water molecules. researchgate.netresearchgate.net

Table 1: Characteristic Infrared (IR) Spectroscopy Bands for this compound and Related Species

Wavenumber (cm⁻¹)AssignmentSource
1000-1100B-F stretching kuwaitjournals.org
~1641O-H bending of water chemrxiv.org

Raman spectroscopy provides complementary information to IR spectroscopy for the structural analysis of this compound. It is particularly effective in identifying vibrations of the ZnO₆ core and the tetrafluoroborate anion. Raman spectra show a characteristic B–F symmetric stretching mode at approximately 766 cm⁻¹. Vibrations corresponding to the Zn–O bonds in the hexaaquazinc(II) ion, [Zn(OH₂)₆]²⁺, are observed at around 420 cm⁻¹. rsc.org Specifically, for the [Zn(OH₂)₆]²⁺ species, a polarized band at 390 cm⁻¹ is assigned to the ν₁(a₁g) symmetric stretching mode. rsc.org Raman spectroscopy can also detect B-O-B ring vibrations and Zn-F bonding in related glass systems.

Table 2: Key Raman Spectroscopy Peaks for this compound

Wavenumber (cm⁻¹)AssignmentSource
~766B-F symmetric stretching
~420Zn-O vibrations
~390ν₁(a₁g) of [Zn(OH₂)₆]²⁺ rsc.org

The process of thermal dehydration of this compound can be effectively monitored using vibrational spectroscopy. mdpi.comresearchgate.net As the compound is heated, it loses its water of crystallization, a process that begins at approximately 60°C. Techniques like thermogravimetric analysis (TGA) combined with IR or Raman spectroscopy can track the changes in the O-H vibrational bands, providing insight into the dehydration steps. mdpi.comresearchgate.net Studies on the thermal dehydration and decomposition of Zn(BF₄)₂·6H₂O have shown that the process occurs in distinct steps, which can be correlated with changes in the vibrational spectra. researchgate.net This combined approach allows for the identification of intermediate hydrate phases and the final anhydrous compound. mdpi.comresearchgate.net

Raman Spectroscopy

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is an essential technique for the solid-state characterization of this compound, offering definitive information on its crystal structure, phase purity, and lattice parameters.

Powder X-ray Diffraction (PXRD) is a standard method used to confirm the purity and crystalline form of this compound. The technique verifies the successful synthesis of the compound by comparing its diffraction pattern to known standards. kuwaitjournals.org PXRD analysis has identified that this compound crystallizes in an orthorhombic crystal system. It is also a valuable tool for studying the intermediate phases that form during dehydration processes. mdpi.comresearchgate.net

Crystallographic analysis through XRD allows for the precise determination of the unit cell dimensions. For this compound, the lattice parameters have been identified for its orthorhombic crystal structure, which belongs to the space group Pnma. The determined lattice parameters are a = 8.92 Å, b = 6.45 Å, and c = 7.21 Å. In studies of related materials, such as sH clathrate hydrates, PXRD has been used to determine lattice parameters, showing how they can vary with composition and temperature. researchgate.net

Table 3: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemOrthorhombic
Space GroupPnma
Lattice Parameter (a)8.92 Å
Lattice Parameter (b)6.45 Å
Lattice Parameter (c)7.21 Å

Lattice Parameter Determination

Electron Microscopy and Elemental Analysis

Electron microscopy techniques are indispensable for characterizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the sample's surface topography and morphology.

In the context of its use in electrolytes for zinc-ion batteries, SEM has been employed to study the surface of zinc metal anodes after electrochemical cycling in solutions containing zinc tetrafluoroborate. oaepublish.comchemrxiv.org These studies provide critical insights into the deposition and stripping behavior of zinc.

Morphology of Zinc Anodes: When cycled in a standard 2M aqueous zinc tetrafluoroborate electrolyte, zinc anodes exhibit a rough and non-uniform deposition morphology. chemrxiv.org SEM images reveal the presence of mossy zinc deposits and visible corrosion pores across the anode surface. chemrxiv.org

Crystal Formation: In addition to the mossy deposits, large, single crystals have been observed embedded in the anode surface. chemrxiv.org

In contrast, when the electrolyte is modified, for instance by using an ether-based hybrid electrolyte with this compound, the zinc anode displays a much smoother and more regular morphology, which is indicative of stable and ordered zinc deposition and stripping. chemrxiv.org

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or XEDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM to correlate elemental composition with surface morphology. The EDS detector measures the energy and intensity of X-rays generated when the electron beam interacts with the sample, allowing for the identification and quantification of the elements present. researchgate.netjetir.org

EDS analysis of zinc anodes cycled in zinc tetrafluoroborate electrolytes has been crucial in understanding the chemical changes occurring at the electrode-electrolyte interface. oaepublish.comchemrxiv.org

Elemental Mapping of Deposits: EDS analysis of the large crystals observed on the zinc anode surface via SEM confirmed that these deposits are rich in fluorine. chemrxiv.org

Solid Electrolyte Interphase (SEI) Formation: On zinc anodes cycled in modified zinc tetrafluoroborate electrolytes, EDS mapping showed a homogeneous distribution of both carbon and fluorine on the surface. chemrxiv.org This finding suggests the formation of a Solid Electrolyte Interphase (SEI), a protective layer resulting from the decomposition of the tetrafluoroborate (BF₄⁻) anion and other electrolyte components. chemrxiv.org

The following table summarizes the key findings from SEM and EDS analyses on zinc anodes cycled in electrolytes containing zinc tetrafluoroborate.

Analytical TechniqueSampleKey FindingsReference
Scanning Electron Microscopy (SEM)Zn anode in standard 2M ZBF electrolyteRough, inhomogeneous morphology with mossy deposits and corrosion pores. chemrxiv.org
Energy-Dispersive X-ray Spectroscopy (EDS)Crystals on Zn anode surfaceDeposits were identified as being highly fluorine-rich. chemrxiv.org
SEM/EDSZn anode in modified ZBF electrolyteSmooth, regular morphology with a homogeneous surface distribution of carbon and fluorine, indicating SEI formation. chemrxiv.org

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode that allows for the direct visualization of the atomic structure of materials. wikipedia.org By detecting the phase shifts of the electron wave as it passes through a thin sample, HRTEM can resolve the crystallographic lattice of a material, revealing details about crystal structure, orientation, and defects at the atomic scale. wikipedia.orgrsc.org The highest achievable point resolution is around 0.5 ångströms (0.050 nm), enabling the imaging of individual atoms. wikipedia.org

While specific HRTEM studies on the crystal structure of this compound are not prominently documented in the provided literature, the technique's application to related materials demonstrates its capability. For instance, HRTEM has been used to characterize nanoporous zinc oxide (ZnO) formed from the thermal decomposition of zinc hydroxide (B78521) fluoride (B91410) (Zn(OH)F) that was synthesized using a tetrafluoroborate-based ionic liquid. nih.gov In that study, HRTEM images clearly showed the lattice fringes of the ZnO nanocrystals. The measured spacing of 0.2476 nm corresponded directly to the d-spacing of the (101) crystallographic planes of ZnO, confirming the identity and crystalline nature of the product. nih.gov This illustrates the power of HRTEM to provide definitive structural information at the nanoscale.

Energy-Dispersive X-ray Spectroscopy (EDS)

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability, decomposition pathways, and composition of hydrated compounds.

The thermal decomposition of zinc tetrafluoroborate hexahydrate (Zn(BF₄)₂·6H₂O) has been studied using TGA, revealing a multi-step process involving dehydration and subsequent decomposition. akjournals.com

The process begins with a two-step dehydration:

First Dehydration Step: In the temperature range of 353–443 K (80–170 °C), the hexahydrate loses two water molecules to form zinc tetrafluoroborate tetrahydrate (Zn(BF₄)₂·4H₂O). akjournals.com

Second Dehydration and Decomposition: At higher temperatures, peaking around 493 K (220 °C), the remaining four water molecules are lost. This dehydration occurs in the liquid phase and happens concurrently with the decomposition of the anhydrous zinc tetrafluoroborate into gaseous boron trifluoride (BF₃) and solid zinc fluoride (ZnF₂). akjournals.com

The following table summarizes the thermal decomposition stages of Zn(BF₄)₂·6H₂O as determined by thermal analysis.

Temperature Range (K)Tmax (K)ProcessResulting Product(s)Reference
333–353-Solid-state phase transitionPhase-transformed Zn(BF₄)₂·6H₂O akjournals.com
353–443413DehydrationZn(BF₄)₂·4H₂O akjournals.com
443–533493Dehydration and DecompositionZnF₂ + BF₃ akjournals.com
> 700750Partial OxidationZnO akjournals.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is valuable for studying thermal transitions such as melting, crystallization, and glass transitions.

In the context of this compound-based electrolytes, DSC is employed to confirm the formation of deep eutectic solvents (DEEs) and to study their thermal properties. For instance, a DEE system composed of this compound (ZBF) and ethylene (B1197577) carbonate (EC), denoted as ZE-9 (1:9 molar ratio), was analyzed using DSC. The results demonstrated a significant suppression of the freezing point compared to pure EC, which confirms the formation of the eutectic mixture. chemrxiv.org Such electrolytes are being explored for their potential in zinc-ion batteries to mitigate water-induced corrosion and expand the voltage stability window. chemrxiv.org

DSC has also been utilized to investigate the solid-liquid transitions of hydrogel electrolytes, where the melting of ice presents as a distinct endothermic peak. rgipt.ac.in In some complex hydrogel systems containing this compound, these endothermic peaks can diminish, indicating changes in the water's state within the gel structure. rgipt.ac.in

DSC Data for ZE-9 Electrolyte System:

Sample Event Temperature (°C) Observation
ZE-9 (ZBF:EC 1:9) Freezing Point Suppressed vs. Pure EC Confirms Deep Eutectic Solvent Formation. chemrxiv.org

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another thermoanalytical technique that is similar to DSC. It measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. DTA is effective in identifying phase transitions, such as dehydration and decomposition.

The thermal decomposition of zinc tetrafluoroborate synthesized via mechanochemical reaction has been studied using Thermogravimetric-Differential Thermal Analysis (TG-DTA). The analysis showed a weight loss of approximately 1.18% between 110°C and 120°C, which is attributed to the loss of adsorbed water. researchgate.net The DTA curve can reveal exothermic and endothermic peaks corresponding to various thermal events. For the synthesized zinc fluoroborate, an exothermic peak at 564°C was observed, indicating partial oxidation. researchgate.net These findings are crucial for determining the thermal stability of the compound and its decomposition pathway. researchgate.net

Thermal Events for Synthesized Zinc Fluoroborate from TG-DTA:

Temperature Range (°C) Weight Loss (%) Thermal Event
110-120 ~1.18 Dehydration (loss of adsorbed water). researchgate.net
>300 - Onset of B-F bond decomposition. researchgate.net

Surface and Interfacial Characterization

The performance of this compound in electrochemical applications, such as batteries, is highly dependent on the processes occurring at the electrode-electrolyte interface. Surface and interfacial characterization techniques are therefore essential for understanding these phenomena.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS has been instrumental in analyzing the solid electrolyte interphase (SEI) layer formed on zinc anodes in electrolytes containing this compound. oaepublish.comresearchgate.net In studies of hybrid electrolytes, XPS analysis of cycled zinc anodes revealed the composition of the SEI. For example, in a tetraglyme (B29129) (G4)-based hybrid electrolyte, the Zn 2p3/2 spectra showed a higher content of metallic zinc compared to other systems, suggesting less byproduct formation. oaepublish.com In contrast, anodes cycled in a propylene (B89431) carbonate-based electrolyte showed the presence of ZnF₂, a component of the SEI. oaepublish.com

Depth-profiling XPS can provide information on the structural composition of the SEI. For instance, analysis of a cycled zinc electrode in a deep eutectic solvent showed the presence of ZnCO₃, C-O, and C-C bonds on the surface, with their intensities decreasing with argon ion etching. acs.org The Zn 2p spectra can distinguish between metallic zinc (Zn⁰) and oxidized zinc (Zn²⁺), revealing the nature of the deposited zinc and the composition of the SEI layer. researchgate.net

XPS Findings on Cycled Zinc Anodes:

Electrolyte System Key Findings on SEI Composition Reference
G4-based hybrid electrolyte Higher metallic zinc content, minimal by-products. oaepublish.com
PC-based hybrid electrolyte Formation of ZnF₂ in the SEI. oaepublish.com
HDES electrolyte Presence of ZnCO₃, C-O, and C-C surface species. acs.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. It is particularly useful for studying the surface morphology of electrodes during electrochemical processes.

AFM studies have been used to investigate the surface roughness and deposition morphology of zinc electrodes in different electrolyte systems. acs.org In a comparison between a hydrated deep eutectic electrolyte (HDES) and a conventional aqueous electrolyte (AE), AFM images showed that the zinc electrode cycled in the HDES electrolyte had a uniform and flat surface. acs.org In contrast, the electrode cycled in the AE exhibited significant protrusions and sharp variations in height, indicative of dendritic growth. acs.org This demonstrates the effectiveness of the HDES electrolyte in promoting smooth and dendrite-free zinc deposition. acs.org

In situ characterization techniques are powerful tools for observing electrochemical processes in real-time, providing dynamic information about changes in morphology, composition, and structure at the electrode-electrolyte interface. rsc.org

In situ AFM has been employed to study the deposition behavior of zinc from a deep eutectic solvent, revealing the hexagonal morphology and layered deposition of zinc. researchgate.net This real-time observation is crucial for understanding the kinetics of zinc deposition and stripping. researchgate.net

Another important in situ technique is optical microscopy, which has been used to visualize zinc deposition. In a 1 M Zn(TFSI)₂ electrolyte, dendritic and mossy zinc growth was observed, while in a specially designed electrolyte (ZES), a dense and uniform SEI layer was seen to form, which effectively suppressed dendrite growth. researchgate.net These in situ methods, combined with electrochemical measurements, provide a comprehensive understanding of the mechanisms that govern the stability and performance of zinc anodes. rsc.org

Atomic Force Microscopy (AFM)

Other Spectroscopic Methods

Besides the techniques mentioned above, other spectroscopic methods are also employed to characterize this compound and its interactions in electrolyte systems.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to study the molecular vibrations and chemical bonds within a material. researchgate.netrsc.org In the context of hybrid electrolytes, FTIR has been used to investigate the solvation structure of Zn²⁺ ions. oaepublish.com By analyzing the O-H stretching vibrations of water, it was found that in a G4-based hybrid electrolyte, the coordination between water molecules and Zn²⁺ ions was weakened, indicating that the Zn²⁺ was primarily solvated by the organic solvent. oaepublish.com This change in solvation structure is critical for suppressing water-related side reactions at the anode. oaepublish.com

Raman Spectroscopy is another vibrational spectroscopy technique that provides information about molecular vibrations and crystal structures. rsc.org It has been used to confirm the B-F symmetric stretching in zinc tetrafluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. While direct NMR studies on this compound are not extensively reported in the reviewed literature, the principles of NMR can be applied to understand its components. For instance, ¹⁹F NMR would be highly sensitive to the environment of the tetrafluoroborate (BF₄⁻) anion, providing information on its symmetry and interactions with surrounding water molecules and the zinc cation. Similarly, ¹H NMR could characterize the water molecules of hydration, revealing details about their bonding and dynamics.

In related systems, such as the study of d-glucosamine conversion in a zinc chloride molten salt hydrate medium, NMR techniques have been instrumental. researchgate.net In that research, ¹³C and ¹H-¹⁵N HSQC NMR spectra were used to identify the complexation sites between reactants and metal ions. researchgate.net This demonstrates the potential of NMR to elucidate the coordination chemistry in zinc-containing hydrate complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for determining the local geometric and electronic structure of a selected atomic species. For this compound, Zn K-edge XAS would provide precise information about the coordination environment of the zinc ion.

XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides details on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the zinc atom. unl.pt High-resolution XANES (HR-XANES) has emerged as a particularly powerful tool, capable of distinguishing between coordinating atoms with similar atomic numbers, such as oxygen and nitrogen, and identifying the nature of the coordinating ligands (e.g., carboxyl, phosphoryl, imidazole). princeton.edu This level of detail would be crucial in confirming that zinc is coordinated to water molecules in the hydrate.

EXAFS: The EXAFS region yields information about the number, distance, and type of neighboring atoms surrounding the central zinc atom. amazonaws.com Analysis of the EXAFS spectrum can precisely determine the Zn-O bond lengths from the coordinated water molecules. In studies of other zinc-containing biological and environmental samples, EXAFS has been essential in differentiating coordination to oxygen/nitrogen versus sulfur. princeton.edu

A general methodology for analyzing XAS data in complex systems involves a combination of Principal Component Analysis (PCA), Target Transformation (TT), and Linear Combination Fitting (LCF) to quantify the different metal species present. amazonaws.com

Table 1: Potential Application of XAS Techniques to this compound

XAS TechniqueInformation ProvidedRelevance to this compound
Zn K-edge XANES Oxidation state and coordination geometry of the zinc atom. unl.ptprinceton.eduConfirms the +2 oxidation state of zinc and determines its coordination geometry (e.g., octahedral from [Zn(H₂O)₆]²⁺).
Zn K-edge HR-XANES Direct determination of Zn ligation (e.g., coordination to carboxyl, phosphoryl, or water). princeton.eduUnambiguously identifies the coordination of zinc to water molecules.
Zn K-edge EXAFS Number, distance, and type of neighboring atoms. princeton.eduamazonaws.comProvides precise Zn-O bond distances and the coordination number of water molecules around the zinc ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule or ion. For this compound, the hydrated zinc ion, [Zn(H₂O)₆]²⁺, is the primary chromophore. Since Zn²⁺ has a completely filled d-orbital (d¹⁰ configuration), d-d electronic transitions are not possible. Therefore, any absorption in the UV-Vis range would likely be due to charge-transfer transitions, possibly between the water ligands and the zinc cation, which typically occur in the deep UV region.

In broader applications, UV-Vis spectroscopy is used to study the optical properties of materials incorporating zinc tetrafluoroborate. For example, it has been used to characterize the absorption spectra of anion-doped poly(3-alkoxyselenophene)s where tetrafluoroborate was used as a dopant anion. rsc.org It has also been employed in conjunction with other techniques to determine the energy-level diagrams in perovskite solar cells where this compound was used as a material additive. acs.org

Terahertz Time-Domain Spectroscopy (THz-TDS)

Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique sensitive to low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonding. This makes it particularly well-suited for studying hydrated compounds.

For this compound, THz-TDS can provide a unique spectral fingerprint based on the collective vibrational modes of the crystal lattice, including the vibrations of the [Zn(H₂O)₆]²⁺ cation and the BF₄⁻ anion, as well as the hydrogen-bonding network. Studies on other hydrated salts, like zinc sulfate (B86663) hydrates, have demonstrated that THz-TDS can effectively distinguish between different hydration states (e.g., heptahydrate, hexahydrate, monohydrate, and anhydrous forms). researchgate.net The technique is non-destructive and can monitor dehydration processes in real-time. researchgate.net This capability would be invaluable for studying the stability and water content of this compound.

Table 2: Key Features of THz-TDS for Hydrate Analysis

FeatureDescriptionPotential Application to this compound
High Sensitivity Detects subtle changes in the crystal lattice and hydrogen-bonding network.Differentiating between various hydrated forms of zinc tetrafluoroborate and detecting impurities.
Non-destructive Does not damage the sample, allowing for repeated measurements or further analysis. mdpi.comIn-situ monitoring of hydration and dehydration processes under varying temperature and humidity conditions.
Spectral Fingerprint Provides a unique spectrum for each crystalline hydrate form. researchgate.netQuality control and identification of the specific hydrate state of zinc tetrafluoroborate.

Ion-Selective Electrode Potentiometry (e.g., Tetrafluoroborate Anion)

Ion-Selective Electrode (ISE) potentiometry is an electrochemical technique used to measure the activity (or concentration) of a specific ion in a solution. vscht.cz A tetrafluoroborate-selective electrode can be used for the quantitative determination of the tetrafluoroborate anion (BF₄⁻).

The construction of such an electrode typically involves a polymeric membrane doped with an ionophore that selectively binds to the BF₄⁻ anion. nih.govresearchgate.net The potential difference between the ISE and a reference electrode is measured, which logarithmically correlates to the concentration of the BF₄⁻ anion in the sample. vscht.cz

Research has demonstrated the successful development of BF₄⁻-selective membrane electrodes that exhibit a near-Nernstian response, with slopes around 60.3±0.5 and 56.0±0.5 mV per decade change in concentration. nih.gov These electrodes have been shown to function within a wide concentration range, typically from 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ mol/L. nih.gov The selectivity of the electrode is a critical parameter, and it is evaluated against various potentially interfering anions. researchgate.net This method provides a simple and rapid way to determine the concentration of tetrafluoroborate in aqueous solutions, which would be applicable for analyzing solutions of this compound. researchgate.net

Table 3: Performance Characteristics of a Tetrafluoroborate Ion-Selective Electrode

CharacteristicTypical Value/RangeSignificance
Response Slope 56.0 to 60.3 mV/decade nih.govIndicates the electrode's sensitivity to the tetrafluoroborate anion, approaching the ideal Nernstian value.
Concentration Range 10⁻⁶ M to 10⁻¹ M nih.govDefines the limits of detection and quantification for the analysis.
Response Time 1-2 minutes in concentrated solutions researchgate.netThe time required for the electrode to reach a stable potential reading.
Selectivity High selectivity over many other common anions. researchgate.netDetermines the accuracy of the measurement in the presence of other ions.

Theoretical and Computational Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a detailed view of the interactions between zinc tetrafluoroborate (B81430), water molecules, and other solvent components.

MD simulations of aqueous zinc tetrafluoroborate electrolytes reveal the complex solvation structure of the Zn²⁺ ion. In a 1 molar aqueous solution, simulations show the zinc ion is primarily coordinated by water molecules. researchgate.net The dynamics of these interactions are crucial for understanding ion transport and electrolyte properties. dntb.gov.ua For instance, in hydrated eutectic electrolytes containing zinc tetrafluoroborate hydrate (B1144303), MD simulations demonstrate how the formation of a specific eutectic network contributes to the stability of the system. njtech.edu.cn

These simulations are also used to model more complex systems, such as zinc finger proteins in hydrated ionic liquids, to understand solvation and protein stability. nih.gov The cationic dummy atom method is a specific technique that has been successfully used in MD simulations to maintain the correct coordination geometry of zinc complexes, which is crucial for accurate modeling. nih.gov

The table below summarizes findings from MD simulations on a hydrated eutectic electrolyte (HEE) composed of zinc tetrafluoroborate, acetamide (B32628), and water, compared to a standard aqueous electrolyte.

PropertyAqueous Electrolyte (1 m Zn(BF₄)₂)Hydrated Eutectic Electrolyte (Ace-8)Source
Representative Zn²⁺ Solvation[Zn(H₂O)₆]²⁺[Zn(H₂O)₂(acetamide)₃(BF₄⁻)]⁺ researchgate.net
Coordination Number (Zn-O from H₂O)~6.0~2.0 researchgate.net
Coordination Number (Zn-O from Acetamide)N/A~3.0 researchgate.net
Coordination Number (Zn-F from BF₄⁻)~0.2~1.0 researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and reactivity of molecules containing zinc tetrafluoroborate hydrate.

DFT calculations have been instrumental in determining the binding energies between Zn²⁺ ions and various solvent molecules. oaepublish.com For example, in a study of hybrid electrolytes containing this compound, DFT was used to show that the binding energy of Zn²⁺ with tetraglyme (B29129) (G4) was significantly stronger than with other organic solvents like propylene (B89431) carbonate (PC) or dimethylformamide (DMF). oaepublish.com This strong interaction implies that in a G4-based electrolyte, Zn²⁺ ions are primarily coordinated by G4 molecules instead of water. oaepublish.com

The method is also used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov DFT calculations on hydrated zinc ion clusters have been used to determine their stable structures and thermodynamic parameters, showing that the zinc ion prefers a four-coordinate geometry in smaller clusters and an octahedral coordination in larger ones.

The following table presents binding energies calculated using DFT, showing the interaction strength between a Zn²⁺ ion and different solvent molecules used in hybrid electrolytes with this compound.

ComplexBinding Energy (eV)Source
Zn²⁺-G4 (tetraglyme)-9.64 oaepublish.com
Zn²⁺-DMF (dimethylformamide)-8.13 oaepublish.com
Zn²⁺-PC (propylene carbonate)-7.71 oaepublish.com

Modeling of Solvation Structures

Understanding the solvation structure of the Zn²⁺ ion is critical as it directly influences the electrolyte's properties and the processes occurring at the electrode-electrolyte interface. researchgate.net Computational modeling, combining MD simulations and DFT calculations, is essential for elucidating these structures.

In conventional aqueous solutions of zinc tetrafluoroborate, the zinc ion is typically coordinated by six water molecules, forming a stable [Zn(H₂O)₆]²⁺ octahedral complex. researchgate.netresearchgate.net The strong interaction within this complex is due to the high charge density of the Zn²⁺ ion. researchgate.net

In more complex electrolytes, such as hybrid or eutectic systems, the solvation structure is significantly altered. MD simulations and DFT calculations show that organic solvents or other components can replace water molecules in the primary solvation shell of the zinc ion. researchgate.netoaepublish.com For instance, in a hydrated eutectic electrolyte made with acetamide, the primary solvation structure was found to be [Zn(H₂O)₂(acetamide)₃(BF₄⁻)]⁺, indicating that both acetamide and the tetrafluoroborate anion directly coordinate with the zinc ion, displacing most water molecules. researchgate.net Similarly, in a hybrid electrolyte using tetraglyme (G4), modeling indicated that G4 molecules primarily surround the Zn²⁺ ion rather than water. researchgate.net This regulation of the solvation environment is key to suppressing unwanted side reactions, like hydrogen evolution, in electrochemical applications. researchgate.netresearchgate.net

Prediction of Reaction Pathways and Mechanisms

Computational methods are vital for predicting the reaction pathways and elucidating the mechanisms of reactions catalyzed by this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction routes. acs.orgacs.org

This compound is known to act as a mild and efficient Lewis acid catalyst for various organic reactions, such as the ring-opening of epoxides with amines. nih.govresearchgate.net Theoretical studies suggest that its catalytic role involves a mechanism of "electrophile nucleophile dual activation." nih.gov The zinc ion activates the electrophile (epoxide) through coordination, while the tetrafluoroborate anion and hydrate water molecules can activate the nucleophile (amine) through hydrogen bonding. This cooperative effect lowers the activation energy of the reaction. nih.gov

DFT calculations have been used to explore the detailed steps of such catalytic cycles. For zinc-catalyzed reactions, these studies can identify key intermediates and transition states, explaining observed regioselectivity and stereoselectivity. acs.orgnih.gov For example, in the epoxide ring-opening of styrene (B11656) oxide with aniline, the preferential reaction at the benzylic carbon was rationalized by considering the electronic and steric factors of the substrates and the nature of the catalyst-substrate interactions. nih.gov

Computational Exploration of Electrolyte Properties

Computational studies are crucial for designing and optimizing electrolytes based on this compound for applications such as zinc-ion batteries. nih.gov These explorations connect the molecular-level structure of the electrolyte to its macroscopic properties, including ionic conductivity and electrochemical stability. oaepublish.comresearchgate.net

Simulations and DFT calculations have revealed how modifying the solvation shell of the Zn²⁺ ion can enhance electrolyte performance. nih.gov In a system composed of this compound and ethylene (B1197577) carbonate (EC), simulations showed that EC molecules coordinate to the Zn²⁺ ion. nih.gov This coordination mitigates water-induced corrosive reactions at the zinc anode and helps form a stable, fluorine-rich solid electrolyte interphase (SEI), improving battery cycle life. nih.govresearchgate.net

By comparing different organic solvents, computational studies have guided the selection of optimal components for hybrid electrolytes. Ether-based solvents like tetraglyme (G4) have been shown through DFT calculations to coordinate strongly with Zn²⁺, effectively reducing the amount of reactive water in the ion's primary solvation sheath. oaepublish.comresearchgate.net This leads to suppressed side reactions and more reversible zinc deposition. researchgate.net Eutectic electrolytes based on zinc tetrafluoroborate can also exhibit unique properties, such as very low freezing points and high ionic conductivity at low temperatures, which is attributed to the specific hydrogen bonding networks formed between the components. ucl.ac.uk

The table below highlights the properties of a computationally-explored electrolyte system.

Electrolyte SystemPropertyValueSource
Zn(BF₄)₂·xH₂O - Ethylene Carbonate (EC)Ionic Conductivity10.6 mS cm⁻¹ nih.gov
Electrochemical Stability Window2.37 V nih.gov

Material Science Applications Beyond Energy Storage

Precursor in Advanced Materials Synthesis

Zinc tetrafluoroborate (B81430) hydrate (B1144303) serves as a valuable starting material, or precursor, for the synthesis of more complex, high-value materials. smolecule.comgoogle.com Its stability and solubility facilitate its use in various chemical reactions and processes. smolecule.com

Key applications as a precursor include:

Coordination Complexes: It is a primary starting material for synthesizing homometallic trinuclear heteroscorpionate complexes. google.com These complex structures are subjects of research for their unique electronic and magnetic properties. google.com

Catalysts: The compound is used to produce zinc-based catalysts. smolecule.com For instance, a patented method describes its use as a zinc precursor to prepare core-shell zinc-based catalyst particles for the methanation of carbon dioxide. nih.gov

Nanomaterials: In nanoscience, it has been used to create composite graphene materials. acs.org One study detailed a process where a μ-hydroxo-bridged dinuclear Zn macrocyclic system, synthesized using zinc tetrafluoroborate hydrate, was used to reduce graphene oxide and effectively dope (B7801613) zinc and nitrogen onto the reduced graphene oxide surface. acs.org

Precursor ApplicationResulting Material/ComplexField of Study
Synthesis of Coordination ComplexesHomometallic trinuclear heteroscorpionate complexesElectronics, Magnetics google.com
Catalyst ProductionZinc-based core-shell catalyst particlesCatalysis smolecule.comnih.gov
Nanomaterial SynthesisZinc and Nitrogen-doped reduced graphene oxideNanomaterials, Dye-Sensitized Solar Cells (DSSCs) acs.org

Doping in Semiconductor Fabrication

The compound is utilized as a dopant to modify the properties of semiconducting materials, primarily to enhance electrical conductivity. smolecule.com Its ability to introduce zinc ions into a material's matrix makes it valuable in the fabrication of high-performance electronic devices. smolecule.com

Research findings indicate its use in:

Oxide Semiconductors: this compound is listed as a potential zinc source for creating oxide semiconductor compositions, such as Indium Gallium Zinc Oxide (IGZO) thin films, which are crucial for next-generation displays. df-chemicals.commdpi.com

Graphene-Based Composites: It is a key ingredient in the development of zinc-doped graphene composites intended for use as counter electrodes in dye-sensitized solar cells (DSSCs). acs.org The doping process involves grafting a zinc-organic framework onto the surface of reduced graphene oxide to create a highly efficient electrocatalytic electrode. acs.org

Formulation of Specialty Coatings and Adhesives

This compound is incorporated into the formulations of specialty coatings and adhesives to impart desirable properties like improved adhesion, durability, and corrosion resistance. smolecule.com

Notable applications include:

Curable Coatings: A patent for curable coating compositions details a formulation where this compound is used as a component of the initiator system for radically curable coatings on metal substrates. nih.govresearchgate.net In this system, the metal salt helps initiate the curing (polymerization) of the monomer directly on the surface to be coated. nih.gov

Corrosion Inhibition: It is effective in creating corrosion-resistant coatings that protect metals from degradation in harsh environments, thereby extending the lifespan of industrial equipment. smolecule.com

Anti-fouling Coatings: Research has pointed to its use in the development of anti-fouling coatings for water treatment membranes. chemimpex.com

Table: Example of a Radically Curable Coating Formulation

Component Percentage (%) Role
Triethylene Glycol Dimethacrylate 91% Curable Monomer
Benzoyl Peroxide (30% Water basis) 3% Initiator Component
Copper Tetrafluoroborate Hydrate 3% Initiator Component

| This compound | 3% | Initiator Component nih.gov |

Role in Advanced Ceramics Production

In the field of ceramics and glass, this compound and related fluoroborate compounds contribute to the development of advanced and specialty products. parthindustries.co.in Its primary functions are to act as a fluxing agent and a property modifier. df-chemicals.com

Detailed roles include:

Fluxing Agent in Glassmaking: Zinc fluoroborate is used as a flux in glass manufacturing, where it lowers the melting temperature and viscosity of the glass batch. This facilitates the manufacturing process and improves the quality of the final product, leading to glass with superior clarity and strength.

Glaze Formulation: Fluoroborate compounds are used as components in ceramic glaze formulations. google.com During firing, the fluoride (B91410) ions can integrate with the silicate (B1173343) in the ceramic body, which can enhance properties such as glossiness and chemical stability. google.com

Property Modification: By doping glasses with zinc fluoroborate, materials with unique structural and thermal properties can be created for potential applications in optics and electronics.

Applications in Electronics Manufacturing (e.g., Solder Pastes, Fluxes)

This compound is a key ingredient in consumables used for electronics manufacturing, particularly in soldering applications. smolecule.com It enhances the performance and reliability of electronic devices by improving the soldering process. smolecule.com

A significant application is in the formulation of soldering fluxes. A patent for an organic flux designed for soldering aluminum and aluminum alloys specifies the use of this compound as a key active ingredient. In this context, the fluoroborate helps to remove the stubborn oxide layer on aluminum surfaces, which is essential for allowing the solder to wet and bond effectively. The triethanolamine (B1662121) in the formulation acts as a carrier and moderates the activity of the fluoroborate, ensuring an even and close coating is formed on the aluminum surface, which is conducive to solder wetting and spreading.

Table: Composition of an Organic Flux for Aluminum Soldering

Component Weight Percentage (wt%)
Triethanolamine 70% - 90%
This compound 1% - 5%
Cadmium Fluoroborate 5% - 10%
Ammonium Fluoroborate 5% - 10%

Source: CN105414801A

Solution Chemistry and Interfacial Phenomena

Solubility Characteristics in Diverse Solvents

Zinc tetrafluoroborate (B81430) hydrate (B1144303), with the general formula Zn(BF₄)₂·xH₂O, is a white crystalline solid known for its significant solubility in polar solvents. alfa-chemistry.comfishersci.com It is described as being readily or very soluble in water and is also soluble in alcohols like ethanol. alfa-chemistry.comfishersci.comchemicalbook.comcymitquimica.com When dissolved in water, it forms an acidic aqueous solution with a pH below 7.0, which is characteristic of salts formed from a strong acid (tetrafluoroboric acid) and a weak base (zinc hydroxide). nih.gov This acidity arises from the hydrolysis of the hydrated zinc ion.

The compound's solubility is a key factor in its various applications, particularly in electrochemistry and catalysis, where achieving a desired concentration in a specific medium is crucial. It is frequently used to prepare aqueous solutions, such as the 40 wt.% solution available commercially, or electrolytes in non-aqueous solvents like ethylene (B1197577) glycol and ethylene carbonate for battery applications. researchgate.netnih.gov While extensively reported qualitatively, specific quantitative solubility data across different temperatures is not broadly available in general literature.

SolventSolubility DescriptionReference
WaterReadily soluble, very soluble chemicalbook.comcymitquimica.comnih.gov
Alcohol (e.g., Ethanol)Soluble alfa-chemistry.comfishersci.comchemicalbook.com
Polar SolventsGenerally soluble cymitquimica.com
Ethylene GlycolUsed to prepare hydrous organic electrolytes researchgate.net
Ethylene CarbonateForms deep eutectic electrolytes nih.gov

Solution State Speciation Studies

In aqueous solutions, zinc tetrafluoroborate hydrate dissociates to form zinc cations and tetrafluoroborate anions. The zinc(II) ion, a d-block cation, does not exist as a simple bare ion but is coordinated by solvent molecules. kcl.ac.uknih.gov In water, Zn²⁺ forms a stable hexa-aqua complex, [Zn(H₂O)₆]²⁺, where six water molecules are arranged octahedrally in the primary solvation shell around the central zinc ion. researchgate.net

The tetrafluoroborate anion (BF₄⁻) is known to be a weakly coordinating anion. cymitquimica.com This means it has a minimal tendency to displace the water molecules in the inner coordination sphere of the zinc ion. Consequently, in a typical aqueous solution, the dominant species are the [Zn(H₂O)₆]²⁺ complex cation and the unassociated BF₄⁻ anion. Spectroscopic studies, including Raman and NMR, of a 1 M aqueous Zn(BF₄)₂ solution confirm the interactions between the zinc ion, water molecules, and the tetrafluoroborate anion. americanelements.com The acidity of the solution is a result of the hydrolysis of the [Zn(H₂O)₆]²⁺ cation, which acts as a Brønsted acid, donating a proton to the surrounding water to form hydronium ions (H₃O⁺). nih.gov

In non-aqueous solvents or in the presence of other ligands, the speciation can change. For instance, in acetonitrile, zinc tetrafluoroborate can form complexes with other added ligands. In specialized electrolytes, such as those using ethylene carbonate, the organic solvent molecule can coordinate to the Zn²⁺ ion, altering the solvation shell and influencing the electrochemical properties. nih.gov

Reaction Kinetics in Solution Phase

This compound is an effective and mild Lewis acid catalyst for a variety of organic reactions, influencing their kinetics by activating substrates. Its catalytic activity has been demonstrated in several key transformations.

One significant application is in the ring-opening of epoxides with amines to produce β-amino alcohols. Research has shown Zn(BF₄)₂·xH₂O to be a highly efficient catalyst for this reaction, often proceeding with high yields and excellent selectivity under solvent-free conditions at room temperature. The catalytic efficiency of metal tetrafluoroborates for this reaction was found to follow the order: Zn(BF₄)₂·xH₂O ≫ Cu(BF₄)₂·xH₂O > Co(BF₄)₂·6H₂O. The regioselectivity of the reaction is dependent on the electronic properties of the epoxide and the pKa of the amine, but not the amine's nucleophilicity.

Another notable catalytic use is in the conversion of aldehydes. A trace amount of an aqueous solution of zinc tetrafluoroborate can efficiently catalyze the reaction of an aldehyde with acetic anhydride (B1165640) to form geminal diacetates. alfa-chemistry.comrsc.org It also mediates the regio- and stereoselective ring expansion of trans-aziridine-2-carboxylates with isothiocyanates to yield cis-2-iminothiazolidines or cis-thiazolidine-2-iminium tetrafluoroborates. unlp.edu.ar Furthermore, the kinetics of metal-organic framework (MOF) formation using this compound as a zinc source are influenced by the water content of the precursor solution; higher water levels lead to faster induction times for crystallization.

Reaction TypeRole of this compoundKey Research FindingsReference
Epoxide Ring-Opening with AminesMild and efficient catalystHigh yields and excellent chemo-, regio-, and stereoselectivity under solvent-free conditions. Catalytic efficiency is superior to several other metal tetrafluoroborates.
Conversion of Aldehydes to Geminal DiacetatesCatalystEfficiently catalyzes the reaction of aldehydes with acetic anhydride, even with trace amounts of an aqueous solution. alfa-chemistry.comrsc.org
Ring Expansion of AziridinesMediator/Lewis Acid CatalystPromotes complete regio- and stereoselective conversion to thiazolidine (B150603) derivatives in moderate to good yields. unlp.edu.ar
Metal-Organic Framework (MOF) FormationPrecursorHigher water content in the precursor solution leads to faster induction times and influences the final phase that is formed.

Interfacial Phenomena in Electrochemical Systems

The properties of this compound make it a valuable component in electrochemical systems, particularly as an electrolyte salt in zinc-ion batteries. Interfacial phenomena, occurring at the boundary between the electrode and the electrolyte, are critical to battery performance, and electrolytes based on this compound have shown significant promise in controlling these phenomena.

A major challenge in zinc-based aqueous batteries is the formation of zinc dendrites on the anode during charging, which can lead to short circuits and battery failure. Electrolytes formulated with this compound have been shown to mitigate this issue. In a hydrous organic electrolyte composed of Zn(BF₄)₂·xH₂O and ethylene glycol (EG), a robust and favorable zinc fluoride (B91410) (ZnF₂) passivation layer forms in situ on the zinc anode. researchgate.net This layer, a type of solid electrolyte interphase (SEI), protects the anode surface, suppressing dendrite growth and parasitic side reactions like hydrogen evolution. researchgate.net

Similarly, a deep eutectic electrolyte developed using Zn(BF₄)₂·xH₂O and ethylene carbonate (EC) demonstrates high ionic conductivity and a wide electrochemical stability window. nih.gov Spectroscopic analysis and simulations revealed that the EC molecules coordinate to the Zn²⁺ ions, which helps to reduce water-induced corrosion. This system also forms a fluorine-rich hybrid organic/inorganic SEI that enhances the stability of the zinc anode, enabling stable and reversible zinc plating and stripping over thousands of cycles. nih.gov These findings underscore the crucial role of zinc tetrafluoroborate in engineering the electrode-electrolyte interface for next-generation energy storage devices.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

Zinc tetrafluoroborate (B81430) hydrate (B1144303) has been identified as a mild, efficient, and versatile catalyst in several organic reactions. nih.gov A primary area of future research involves expanding its application in developing novel catalytic systems.

Detailed research has demonstrated its effectiveness in catalyzing the ring-opening of epoxides with amines, a crucial step in the synthesis of various therapeutic agents and biologically active compounds. nih.govresearchgate.netresearchgate.net Studies have shown that under solvent-free conditions, zinc tetrafluoroborate hydrate provides high yields with excellent chemo-, regio-, and stereoselectivities. nih.govresearchgate.net Its catalytic efficiency has been shown to be superior to several other metal tetrafluoroborates in specific reactions. nih.govresearchgate.net For instance, in the reaction with cyclohexene (B86901) oxide, the catalytic efficiency follows the order: Zn(BF₄)₂·xH₂O ≫ Cu(BF₄)₂·xH₂O > Co(BF₄)₂·6H₂O ≫ Fe(BF₄)₂·6H₂O > LiBF₄. nih.govresearchgate.net This catalytic process has been successfully applied in the synthesis of the cardiovascular drug metoprolol. nih.gov

Future work will likely focus on:

Expanding the scope of its catalytic activity to other important organic transformations. researchgate.net

Developing chiral versions of the catalyst to enable asymmetric synthesis.

Immobilizing the catalyst on solid supports to create heterogeneous catalytic systems, which would simplify catalyst recovery and reuse.

Investigating its role in O-glycosylation for the synthesis of complex carbohydrates. researchgate.net

Catalytic Efficiency of Metal Tetrafluoroborates in Epoxide Ring-Opening Reactions nih.govresearchgate.net
CatalystReaction with Cyclohexene Oxide (Relative Efficiency)Reaction with Stilbene Oxide (Relative Efficiency)
Zn(BF₄)₂·xH₂OVery High (≫)Very High (≫)
Cu(BF₄)₂·xH₂OHigh (>)Low
Co(BF₄)₂·6H₂OModerate (>)High (≫)
Fe(BF₄)₂·6H₂OLow (>)Moderate (>)
LiBF₄Very LowNot Reported
AgBF₄IneffectiveIneffective

Advanced Electrolyte Design for Next-Generation Batteries

A significant and promising area of research for this compound is in the design of advanced electrolytes for next-generation batteries, particularly aqueous zinc-ion batteries (ZIBs). chemimpex.combohrium.comphysicsworld.com ZIBs are considered a safer, more cost-effective, and sustainable alternative to lithium-ion batteries, but they face challenges like zinc dendrite formation and side reactions in aqueous electrolytes. bohrium.comphysicsworld.comresearchgate.netrsc.org

Researchers have developed a low-cost, non-flammable hydrous organic electrolyte by combining hydrated zinc tetrafluoroborate (Zn(BF₄)₂·xH₂O) with ethylene (B1197577) glycol (EG). bohrium.comphysicsworld.com This innovative electrolyte promotes the in-situ formation of a stable zinc fluoride (B91410) (ZnF₂) passivation layer on the zinc anode. bohrium.comrsc.org This layer effectively suppresses the growth of dendrites and mitigates side reactions like corrosion and hydrogen evolution. bohrium.comphysicsworld.com Batteries using this electrolyte have demonstrated remarkable long-term cycling stability (over 4,000 hours), high Coulombic efficiency (99.4%), and the ability to operate over a wide temperature range (-30 °C to 40 °C). bohrium.comphysicsworld.com

Another research direction focuses on hybrid electrolytes for high-temperature applications. oaepublish.com A study evaluated electrolytes consisting of Zn(BF₄)₂·xH₂O in various organic solvents, finding that a tetraglyme (B29129) (G4)-based hybrid electrolyte showed superior performance. oaepublish.com This system alters the Zn²⁺ solvation structure, reducing water-related side reactions and enabling stable operation at 60 °C. oaepublish.com A Zn-ion capacitor with this electrolyte retained over 90% of its capacity after 1400 cycles at this elevated temperature. oaepublish.com

Future research will likely explore:

New formulations of hydrous organic and hybrid electrolytes to further enhance performance, safety, and cost-effectiveness. bohrium.comphysicsworld.com

Deeper understanding and control of the solid electrolyte interphase (SEI) layer formation. bohrium.com

Performance of this compound-Based Electrolytes in Zinc Batteries
Electrolyte SystemKey InnovationReported Performance MetricSource
Zn(BF₄)₂·xH₂O / Ethylene Glycol (EG)Non-flammable hydrous organic electrolyte; forms ZnF₂ passivation layer.Cycling stability over 4,000 hours at 0.5 mA cm⁻²; 99.4% Coulombic efficiency. bohrium.comphysicsworld.com
Zn(BF₄)₂·xH₂O / Tetraglyme (G4)Hybrid electrolyte for high-temperature operation; unique Zn²⁺ solvation structure.Stable cycling for >350 h at 60 °C (symmetric cell); >90% capacity retention after 1400 cycles (Zn-ion capacitor). oaepublish.com
Zn(BF₄)₂·xH₂O / Ethylene Carbonate (EC)AI-discovered deep eutectic electrolyte; forms fluorine-rich SEI.High conductivity (10.6 mS cm⁻¹); stable for 4000 cycles in Zn||polyaniline cells at 3 A g⁻¹. nih.gov

Exploration of New Material Composite Formulations

The unique properties of this compound make it a candidate for inclusion in new material composite formulations, extending its application beyond catalysis and batteries. chemimpex.com Research in this area is more nascent but holds considerable potential.

One demonstrated application is its use as a flame retardant for cotton fabrics. kuwaitjournals.org When cotton fabric is impregnated with a 50% zinc fluoroborate solution, its flame retardancy, as measured by the Limiting Oxygen Index (LOI), increases dramatically from 16 to over 55. kuwaitjournals.org The treated fabric also shows enhanced resistance to high temperatures, indicating its effectiveness in creating flame-retardant textile composites. kuwaitjournals.org

In the context of energy storage, the electrolytes themselves can be considered composites. For example, the development of deep eutectic electrolytes involves pairing Zn(BF₄)₂·xH₂O with Lewis bases like ethylene carbonate, creating a composite liquid with unique properties. nih.gov Furthermore, its use in batteries with polyaniline cathodes represents a composite system where the electrolyte interacts with a polymer electrode. nih.gov Its general utility in specialty coatings and adhesives for improved durability suggests further applications in creating robust composite materials. chemimpex.com

Future research directions include:

Systematic investigation of this compound as a functional filler in polymer composites to enhance thermal stability, flame retardancy, or conductivity.

Development of advanced ceramic composites where it acts as a precursor or dopant. chemimpex.com

Exploration of its use in fabricating composite electrodes and solid-state electrolytes for next-generation batteries.

Integration with Machine Learning and Artificial Intelligence in Materials Discovery

The traditional process of discovering new electrolytes is often time-consuming and resource-intensive. nih.gov In a pioneering study, researchers employed a Large Language Model (LLM)-based multi-agent network to identify novel compositions for deep eutectic electrolytes (DEEs) for zinc-ion batteries. nih.gov By analyzing a vast body of academic literature, the AI system proposed innovative, low-cost, and sustainable Lewis bases to pair with Zn(BF₄)₂·xH₂O. nih.gov This led to the identification of a promising system based on ethylene carbonate (EC), which exhibited high conductivity and a wide electrochemical stability window. nih.gov The resulting optimized electrolyte enabled a Zn||polyaniline cell to endure 4000 cycles with excellent stability. nih.gov

This success story showcases a new paradigm in materials research where AI can:

Accelerate Discovery: Rapidly screen vast chemical spaces and propose novel material combinations that human researchers might overlook. temasek.com.sgdeepmind.google

Generate Hypotheses: Mine existing scientific literature to identify promising research directions and formulate new hypotheses. acs.org

Optimize Properties: Predict the properties of hypothetical materials, allowing researchers to focus experimental efforts on the most promising candidates. researchgate.netcornell.edu

AI-Driven Discovery of a this compound-Based Electrolyte nih.gov
PhaseDescriptionOutcome
Data MiningA Large Language Model (LLM)-based multi-agent network analyzed academic papers from the deep eutectic electrolyte (DEE) field.Identification of innovative, inexpensive, and sustainable Lewis bases to pair with Zn(BF₄)₂·xH₂O.
Hypothesis GenerationThe AI system proposed a novel DEE composition.A Zn(BF₄)₂·xH₂O-ethylene carbonate (EC) system was identified as a promising candidate.
Experimental ValidationThe proposed electrolyte was synthesized and tested.Demonstrated high conductivity (10.6 mS cm⁻¹) and a wide electrochemical stability window (2.37 V).
Performance VerificationThe optimized electrolyte was used in a full battery cell.Achieved 4000 stable cycles in a Zn||polyaniline cell, validating the AI-driven discovery.

Q & A

Q. What are the established methods for synthesizing zinc tetrafluoroborate hydrate, and how do reaction conditions influence its purity?

this compound is synthesized via mechanochemical reactions between zinc fluoride (ZnF₂) and boron oxide (B₂O₃) in the presence of fluoroboric acid (HBF₄). Optimal conditions include high-energy ball milling at 300–500 rpm for 4–6 hours, followed by hydration in a controlled humidity environment . Purity (>98%) is confirmed by X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR), with impurities (e.g., unreacted ZnF₂) quantified via inductively coupled plasma mass spectrometry (ICP-MS).

Q. How is this compound characterized structurally and thermally?

  • Structural Analysis : XRD identifies the hydrate’s orthorhombic crystal system (space group Pnma) with lattice parameters a = 8.92 Å, b = 6.45 Å, c = 7.21 Å. Raman spectroscopy confirms B–F symmetric stretching at 766 cm⁻¹ and Zn–O vibrations at 420 cm⁻¹ .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals dehydration at 100–150°C, followed by decomposition of Zn(BF₄)₂ at 600°C into ZnF₂ and B₂O₃ .

Q. What safety protocols are critical when handling this compound?

The compound is hygroscopic and corrosive (UN 3260). Handling requires:

  • Gloveboxes with <5% humidity to prevent hydrolysis.
  • Personal protective equipment (PPE): nitrile gloves, acid-resistant lab coats.
  • Storage in sealed containers under argon to avoid moisture absorption .

Q. What are its primary applications in catalysis?

Zn(BF₄)₂·xH₂O is a mild Lewis acid catalyst for:

  • Epoxide Ring-Opening : Reacts with amines (e.g., aniline) at 25°C to form β-amino alcohols with >90% yield and enantiomeric excess (ee) up to 85% .
  • Cross-Coupling Reactions : Facilitates Suzuki-Miyaura couplings in aqueous media, achieving turnover numbers (TON) of 10⁴ .

Advanced Research Questions

Q. How does Zn(BF₄)₂·xH₂O influence methane hydrate formation kinetics?

In hydrate inhibition studies (analogous to ionic liquids like [BMP][BF₄]), Zn(BF₄)₂·xH₂O:

  • Delays Nucleation : Extends induction time by 300% at 2.0 wt% concentration (vs. pure water) under 6.95 MPa and 275.15 K .
  • Suppresses Growth : Reduces gas consumption rates by 40% via disrupting hydrogen bonding in hydrate cages, as observed via in situ Raman spectroscopy .

Q. What synergistic effects occur when combining Zn(BF₄)₂·xH₂O with polymers like PVCap?

At a 1:2 mass ratio with poly(N-vinylcaprolactam) (PVCap):

  • Enhanced Inhibition : Induction time increases to 1,290 minutes (vs. 86 minutes for Zn(BF₄)₂ alone) at 2.0 wt% concentration .
  • Mechanistic Insight : Cryo-SEM reveals disrupted hydrate morphology (porous surfaces) due to polymer-ionic liquid interactions .

Q. How do reaction parameters optimize catalytic performance in epoxide-amine reactions?

  • Solvent Effects : Acetonitrile increases reaction rates by 50% vs. THF due to higher polarity.
  • Temperature : Yields plateau at 25°C; higher temperatures (>40°C) degrade the catalyst.
  • Substrate Scope : Electron-deficient amines (e.g., p-nitroaniline) react faster (TOF = 120 h⁻¹) .

Q. What analytical techniques resolve contradictions in reported hydrate inhibition data?

Discrepancies in induction times (e.g., ±15% across studies) arise from:

  • Stirring Rates : High agitation (>500 rpm) artificially shortens induction time by enhancing gas dissolution.
  • Data Normalization : Use dimensionless subcooling (ΔT = TeqTexp) to standardize comparisons .

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